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Heptadecasphinganine-1-phosphate -

Heptadecasphinganine-1-phosphate

Catalog Number: EVT-1619860
CAS Number:
Molecular Formula: C17H38NO5P
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Heptadecasphinganine-1-phosphate, also known as sphinganine-1-phosphate, is a sphingolipid metabolite that plays a crucial role in various biological processes, including cell signaling and membrane structure. This compound is derived from sphinganine, a long-chain base that is a fundamental component of sphingolipids. Heptadecasphinganine-1-phosphate is synthesized through the phosphorylation of sphinganine by sphingosine kinases, resulting in a potent signaling molecule involved in cellular responses such as proliferation, survival, and differentiation.

Source

Heptadecasphinganine-1-phosphate is primarily sourced from biological systems where sphingolipid metabolism occurs. It can be found in various tissues and cell types, particularly in the nervous system and immune cells. The compound is also commercially available from specialized suppliers like Avanti Polar Lipids, which provide high-purity standards for research applications.

Classification

Heptadecasphinganine-1-phosphate belongs to the class of compounds known as sphingolipids. Specifically, it is categorized under sphingoid bases and phosphosphingolipids due to its phosphate group attached to the sphinganine backbone.

Synthesis Analysis

Methods

The synthesis of heptadecasphinganine-1-phosphate involves several biochemical steps:

  1. Formation of Sphinganine: The initial step involves the synthesis of sphinganine from palmitoyl-CoA and serine via serine palmitoyltransferase. This enzyme catalyzes the condensation of these substrates to form 3-ketodihydrosphingosine, which is subsequently reduced to dihydrosphingosine.
  2. Phosphorylation: Sphinganine is then phosphorylated by one of the two sphingosine kinases (SphK1 or SphK2) to produce heptadecasphinganine-1-phosphate. This reaction requires ATP as a phosphate donor.

Technical Details

Quantitative real-time polymerase chain reaction and liquid chromatography-tandem mass spectrometry are commonly employed to analyze the synthesis and concentration of heptadecasphinganine-1-phosphate in biological samples. These techniques allow for precise measurement and characterization of lipid species in complex mixtures .

Molecular Structure Analysis

Structure

Heptadecasphinganine-1-phosphate has a complex molecular structure characterized by a long-chain base with a phosphate group. Its chemical formula is C17H36NO4PC_{17}H_{36}NO_4P, with a molecular weight of approximately 381.488 g/mol.

Data

  • Molecular Formula: C17H36NO4PC_{17}H_{36}NO_4P
  • Molecular Weight: 381.488 g/mol
  • CAS Number: 19794-97-9
  • Purity: Typically >99% when obtained from commercial sources .
Chemical Reactions Analysis

Reactions

Heptadecasphinganine-1-phosphate participates in various biochemical reactions:

  1. Dephosphorylation: It can be dephosphorylated by sphingosine phosphate lyase, leading to the production of sphingosine and other metabolites.
  2. Signaling Pathways: Heptadecasphinganine-1-phosphate acts as a signaling molecule that activates specific pathways involved in cell growth and survival, including the activation of protein kinase pathways.

Technical Details

The reactions involving heptadecasphinganine-1-phosphate are often studied using mass spectrometry and high-performance liquid chromatography to track its transformation within cellular systems .

Mechanism of Action

Process

Heptadecasphinganine-1-phosphate functions primarily as a signaling molecule within cells. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that influence various cellular processes:

  • Cell Proliferation: It promotes cell growth and division through activation of mitogen-activated protein kinase pathways.
  • Survival Signals: Heptadecasphinganine-1-phosphate provides protective signals against apoptosis (programmed cell death), enhancing cell survival under stress conditions.

Data

Research indicates that alterations in levels of heptadecasphinganine-1-phosphate can significantly impact cellular responses to external stimuli, contributing to processes such as inflammation and cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

Heptadecasphinganine-1-phosphate is typically a hygroscopic compound that requires careful storage conditions to maintain stability. It should be stored at -20°C to prevent degradation.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like methanol and chloroform.
  • Stability: Generally stable under recommended storage conditions but sensitive to light and moisture.

Relevant analyses often involve determining its phase transition temperatures and interaction with other lipids within membranes .

Applications

Scientific Uses

Heptadecasphinganine-1-phosphate has several important applications in scientific research:

  • Cell Signaling Studies: It is widely used to investigate signaling pathways related to cancer, neurodegenerative diseases, and immune responses.
  • Lipidomics: As part of lipidomic studies, it helps elucidate the roles of sphingolipids in health and disease.
  • Therapeutic Research: Understanding its mechanisms may lead to potential therapeutic targets for diseases characterized by dysregulated sphingolipid metabolism.
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis of Heptadecasphinganine-1-Phosphate in Sphingolipid Metabolism

Heptadecasphinganine-1-phosphate (d17:0-Sa1P) is a 17-carbon sphingoid base phosphate derivative originating from sphingolipid metabolic pathways. Unlike abundant mammalian sphingolipids derived from 18-carbon sphingoid bases (e.g., sphingosine, d18:1), d17:0-Sa1P features a saturated 17-carbon chain lacking the C4–C5 trans double bond characteristic of sphingosine-1-phosphate (S1P). Its biosynthesis initiates through the phosphorylation of heptadecasphinganine (d17:0-Sa) catalyzed by sphingosine kinases (SphK1 and SphK2) [3] [7]. This reaction parallels S1P formation but utilizes the less common C17-sphinganine backbone. Crucially, d17:0-Sa itself is rarely endogenous in mammals under physiological conditions. Instead, it is primarily employed as a stable isotopically labeled internal standard (e.g., d17:0-Sa1P) in mass spectrometry-based lipidomics to quantify endogenous S1P and related sphingoid base phosphates due to its structural similarity and chromatographic behavior [5]. Its presence in biological samples typically signifies experimental addition rather than de novo biosynthesis.

Table 1: Key Structural and Metabolic Features of Heptadecasphinganine-1-Phosphate (d17:0-Sa1P)

Propertyd17:0-Sa1PPrimary Mammalian S1P (d18:1-S1P)
Sphingoid Base ChainSaturated C17 (heptadecasphinganine)Unsaturated C18 (sphingosine)
C4-C5 Double BondAbsentPresent (trans)
Primary OriginSynthetic standard / tracerEndogenous biosynthesis
Biosynthetic EnzymeSphingosine Kinases (SphK1/2)Sphingosine Kinases (SphK1/2)
Main Metabolic FateQuantification standardSignaling / Degradation by SPL

Role of Serine Palmitoyltransferase (SPT) Complex in Precursor Generation

The genesis of atypical sphingoid base lengths, including the C17 backbone theoretically required for d17:0-Sa, hinges on the substrate specificity of the Serine Palmitoyltransferase (SPT) complex. SPT catalyzes the committed step of de novo sphingolipid biosynthesis, condensing serine and a fatty acyl-CoA (typically palmitoyl-CoA, C16:0-CoA) to form 3-ketodihydrosphingosine (KDS), reduced to predominantly dihydrosphingosine (d18:0-Sa, sphinganine). The canonical SPT complex comprises subunits SPTLC1 and SPTLC2. However, the incorporation of the alternative subunit SPTLC3 significantly alters substrate preference. SPTLC3-containing complexes exhibit enhanced utilization of shorter acyl-CoAs, notably myristoyl-CoA (C14:0-CoA) [1]. The condensation of serine (contributing 2 carbons) with myristoyl-CoA (C14) yields a 16-carbon sphingoid base (d16:0-Sa, dihydrosphing-4-enine-1-phosphate). While not directly producing C17-sphinganine, this demonstrates SPTLC3's role in diversifying sphingoid base chain lengths away from the standard C18 backbone [1].

The theoretical pathway for generating a C17 precursor would require SPT to utilize a C15:0 fatty acyl-CoA (pentadecanoyl-CoA). Evidence for such promiscuity exists, albeit with low efficiency compared to C16 or C14 CoAs [1] [2]. Stable isotope tracing studies, like those employing labeled precursors (e.g., d₃-serine or ¹³C-fatty acids), are essential tools for detecting low-abundance or atypical sphingolipid species. In such experiments, d17:0-Sa or d17:0-Sa1P can be generated in situ if the appropriate odd-chain fatty acyl-CoA precursor is provided and utilized by SPT, particularly SPTLC3-containing complexes [5]. This highlights the plasticity of SPT substrate selection as the fundamental origin of sphingoid base diversity, paving the way for metabolites like d17:0-Sa1P under specific experimental or potentially pathophysiological conditions where odd-chain fatty acids are elevated.

Subcellular Compartmentalization and Regulatory Mechanisms

The synthesis and fate of sphingoid base-1-phosphates, including d17:0-Sa1P when present, are governed by their subcellular localization and the compartmentalization of the relevant enzymes:

  • Sphingosine Kinase Activity: SphK1 is predominantly cytosolic and translocates to the plasma membrane upon activation (e.g., by growth factors or cytokines like TNF-α). SphK2 exhibits a more diverse localization, found in the nucleus, endoplasmic reticulum (ER), and mitochondria [3] [7]. Phosphorylation of exogenous d17:0-Sa would likely occur in these compartments, similar to endogenous sphingosine.
  • Sphingosine-1-Phosphate Lyase (SPL): This key degradative enzyme resides primarily in the endoplasmic reticulum (ER) membrane [9]. SPL irreversibly cleaves sphingoid base-1-phosphates (including d17:0-Sa1P) into phosphoethanolamine and a long-chain aldehyde (hexadecenal in the case of d18:1-S1P, or pentadecanal for d17:0-Sa1P). This compartmentalization confines S1P degradation to the ER.
  • Sphingosine-1-Phosphate Phosphatases (SPPs): These enzymes, which dephosphorylate sphingoid base-1-phosphates back to sphinganine/sphingosine, are also localized to the ER and potentially other intracellular membranes [3] [4]. Evidence suggests SPPs, like SPL, are integral membrane proteins associated with the ER, placing the "off-switch" for sphingoid base-1-phosphate signaling primarily within this organelle [4].
  • Ceramide Synthase (CerS) Salvage: While less relevant for the typically exogenous d17:0-Sa, endogenous sphinganine (d18:0-Sa) generated from SPP action can be re-acylated by CerS isoforms located in the ER and Golgi apparatus to regenerate ceramides.

Table 2: Subcellular Localization of Enzymes Handling Sphingoid Base-1-Phosphates

Enzyme/ProcessPrimary Subcellular LocalizationRelevance to d17:0-Sa1P
Sphingosine Kinase 1 (SphK1)Cytosol (translocates to PM)Phosphorylates d17:0-Sa if present in cytosol
Sphingosine Kinase 2 (SphK2)Nucleus, ER, MitochondriaPhosphorylates d17:0-Sa within organelles
Sphingosine-1-P Lyase (SPL)Endoplasmic Reticulum (ER)Degrades d17:0-Sa1P to C15-aldehyde + Ethanolamine-P
Sphingosine-1-P Phosphatase (SPP)Endoplasmic Reticulum (ER)Dephosphorylates d17:0-Sa1P to d17:0-Sa
Ceramide Synthase (CerS)Endoplasmic Reticulum, GolgiPotential re-acylation of d17:0-Sa (if generated)

Regulatory Mechanisms: The levels and activity of d17:0-Sa1P, when present, would be subject to the same regulatory nodes as endogenous S1P:

  • SphK Regulation: SphK1 and SphK2 are regulated by phosphorylation, protein-protein interactions, and translocation, often in response to extracellular signals. This directly impacts the production rate of sphingoid base-1-phosphates [7].
  • SPL Expression and Activity: SPL expression can be modulated transcriptionally and its activity post-translationally, acting as a major control point for cellular sphingoid base-1-phosphate concentrations. SPL deficiency leads to profound accumulation of S1P and related phosphates [9].
  • SPP Activity: While less studied than SphKs and SPL, SPPs provide a critical salvage pathway, recycling sphingoid bases for ceramide synthesis and reducing sphingoid base-1-phosphate levels [3] [4].
  • Compartmentalization: The spatial separation of synthesis (cytosol, nucleus, PM) from degradation/dephosphorylation (ER) creates distinct pools of sphingoid base-1-phosphates. The ER serves as a metabolic sink for these lipids [3] [9]. When d17:0-Sa1P is introduced as a standard or tracer, it will distribute within these compartments and be subject to these localized regulatory mechanisms, particularly degradation by ER-localized SPL and SPPs. Its primary utility remains its role as an internal standard for precise quantification of endogenous C18-sphingoid base phosphates in complex biological matrices via LC-MS/MS methodologies [5].

Properties

Product Name

Heptadecasphinganine-1-phosphate

IUPAC Name

[(2S,3R)-2-amino-3-hydroxyheptadecyl] dihydrogen phosphate

Molecular Formula

C17H38NO5P

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1

InChI Key

RTCZJPCPBSBOKB-DLBZAZTESA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O

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